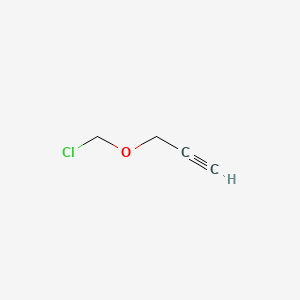

3-(Chloromethoxy)prop-1-yne

Description

Contextualization within Organic Synthesis and Chemical Research

3-(Chloromethoxy)prop-1-yne, a member of the functionalized propargyl ether family, serves as a valuable reagent and intermediate in the field of organic synthesis. Its utility stems from the presence of two highly reactive functional groups: a terminal alkyne and an α-chloroether. This dual functionality allows for a diverse range of chemical transformations, making it a versatile building block for the construction of more complex molecular architectures. In academic research, compounds like this compound are instrumental in developing novel synthetic methodologies and in the total synthesis of natural products and their analogues.

Propargyl ethers, in general, are widely employed in various synthetic applications. They participate in fundamental reactions such as the propargyl Claisen rearrangement to form functionalized allenes, which are themselves important intermediates. csic.esrsc.org Furthermore, the alkyne moiety can be involved in cycloaddition reactions, metal-catalyzed couplings, and additions of various reagents. chemrxiv.orgwikipedia.org The α-chloroether portion of the molecule provides a reactive site for nucleophilic substitution, enabling the introduction of the propargyloxy-methyl group onto a variety of substrates. The reaction of α-chloroethers with thioamides and thioureas, for example, leads to the formation of imidothioates, which are precursors to thiazole (B1198619) derivatives. researchgate.net

The table below summarizes the key properties of this compound.

Historical Overview of Research Involving Functionalized Propargyl Ethers

This breakthrough was followed by the first reported aliphatic propargylic Claisen rearrangement in 1965 by Black and Landor, which provided a method to access functionalized allenes from propargyl vinyl ethers. csic.es This reaction highlighted the potential of propargyl ethers as precursors to other valuable functional groups. Since these initial discoveries, research has focused on expanding the scope and applications of reactions involving propargyl ethers. This includes the development of catalytic systems, such as those using copper and iron for homocoupling reactions, and the use of various catalysts to promote rearrangements and other transformations. chemrxiv.org More recent research has explored multicomponent reactions for the efficient synthesis of highly functionalized propargyl ethers. nih.gov The timeline below highlights some key milestones in the research of propargyl ethers.

Significance of Dual Functionality (Alkyne and α-Chloroether) in Chemical Transformations

The synthetic power of this compound lies in the distinct and complementary reactivity of its two functional groups: the terminal alkyne and the α-chloroether. This dual functionality allows for sequential or, in some cases, tandem reactions, providing a strategic advantage in the synthesis of complex molecules.

The Alkyne Moiety: The carbon-carbon triple bond of the alkyne group is a hub of reactivity. wikipedia.org It readily undergoes a variety of addition reactions. For instance, it can be hydrogenated to form either an alkene or an alkane, depending on the reaction conditions and catalyst used. masterorganicchemistry.com The addition of halogens or hydrogen halides proceeds via electrophilic addition, typically following Markovnikov's rule to yield vinyl halides or geminal dihalides. libretexts.orglibretexts.org Furthermore, the terminal alkyne possesses an acidic proton (pKa ≈ 25), which can be removed by a strong base to form an acetylide. masterorganicchemistry.com This acetylide is a potent nucleophile and can react with various electrophiles, allowing for the extension of the carbon chain.

The α-Chloroether Moiety: The α-chloroether functional group is highly susceptible to nucleophilic substitution. The chlorine atom is a good leaving group, and the adjacent oxygen atom can stabilize the resulting carbocation intermediate through resonance. This makes the carbon atom of the chloromethyl group highly electrophilic. Consequently, it reacts readily with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form new ethers, amines, and thioethers, respectively. For example, this compound can be used to introduce the propargyloxy-methyl protecting group onto a hydroxyl function. rsc.org The reaction of 1-(chloromethoxy)prop-2-yne with thioacetamide (B46855) and thioureas demonstrates the utility of this reactive site in synthesizing heterocyclic compounds. researchgate.net

The combination of these two functional groups in a single molecule allows for a diverse set of synthetic strategies. One functional group can be reacted selectively while the other remains intact for subsequent transformations. This orthogonal reactivity is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target molecules.

The table below summarizes some of the characteristic reactions of the alkyne and α-chloroether functional groups.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethoxy)prop-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-2-3-6-4-5/h1H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNSPFJKPUSYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482014 | |

| Record name | 1-Propyne, 3-(chloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40308-66-5 | |

| Record name | 1-Propyne, 3-(chloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethoxy Prop 1 Yne

Established Synthetic Routes and Protocols

The synthesis of 3-(Chloromethoxy)prop-1-yne is primarily achieved through the reaction of propargyl alcohol with a source of formaldehyde (B43269) and hydrogen chloride. This general approach can be realized through several specific protocols, including nucleophilic substitution and direct etherification reactions.

Nucleophilic Substitution Approaches for this compound Formation

The formation of the chloromethyl ether from an alcohol is a classic example of nucleophilic substitution at a nascent carbocationic center. In this context, propargyl alcohol acts as the nucleophile, attacking an electrophilic formaldehyde-derived species. The reaction is typically carried out by treating propargyl alcohol with formaldehyde or its solid polymer, paraformaldehyde, in the presence of a strong acid, most commonly hydrogen chloride.

The general mechanism involves the protonation of formaldehyde by hydrogen chloride to form a highly reactive hydroxymethyl cation or a related electrophilic species. Propargyl alcohol then attacks this electrophile, leading to the formation of a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule, followed by the attack of a chloride ion, yields the final product, this compound.

A common laboratory-scale procedure involves bubbling dry hydrogen chloride gas through a mixture of propargyl alcohol and paraformaldehyde, often in an inert solvent. Alternatively, an aqueous solution of formaldehyde (formalin) and concentrated hydrochloric acid can be used, though this can introduce water into the reaction, which may lead to side reactions and lower yields.

Synthesis via Etherification Reactions Involving Propargyl Alcohols

The synthesis of this compound can be viewed as a specific type of etherification, where a chloromethyl group is introduced onto the oxygen atom of propargyl alcohol. While direct etherification often implies the reaction of an alkoxide with an alkyl halide, in this case, the electrophilic partner is generated in situ from formaldehyde and a chloride source.

The reaction conditions for this etherification are critical to favor the formation of the desired product over potential side reactions, such as the formation of bis(propargyloxymethyl) ether or polymerization of the reactants. Careful control of temperature and stoichiometry is therefore essential.

Preparation Methods for Key Precursors of this compound

The primary precursors for the synthesis of this compound are propargyl alcohol and a source of formaldehyde and hydrogen chloride.

Propargyl Alcohol: This key starting material is commercially available. Industrially, it is often produced as a byproduct in the synthesis of 1,4-butynediol from acetylene (B1199291) and formaldehyde. For laboratory purposes, it is typically purchased from chemical suppliers.

Formaldehyde: Formaldehyde is a gas at room temperature and is commonly used in its aqueous solution (formalin, typically 37% formaldehyde by weight) or as its solid polymer, paraformaldehyde. Paraformaldehyde is often preferred in anhydrous reactions as it can be depolymerized in situ by acid catalysis, avoiding the introduction of water.

Hydrogen Chloride: Hydrogen chloride can be used as a gas, which allows for anhydrous reaction conditions. Alternatively, it can be generated in situ from reagents such as thionyl chloride (SOCl₂) or acetyl chloride reacting with a proton source, or by using concentrated hydrochloric acid.

Optimization of Reaction Parameters in this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the reaction conditions. Optimization of parameters such as solvent, reagents, and catalysts is crucial for maximizing yield and selectivity.

Influence of Solvents and Reagents on Yields and Selectivity

The choice of solvent can significantly impact the reaction rate and the formation of byproducts. While the reaction can be run neat, the use of an inert solvent can help to control the reaction temperature and improve the solubility of the reactants. Dichloromethane and other chlorinated solvents are often employed due to their inertness under the acidic reaction conditions. The use of polar aprotic solvents may also be beneficial in some cases.

The nature of the formaldehyde and hydrogen chloride source also plays a critical role. The use of paraformaldehyde and gaseous hydrogen chloride is generally preferred for achieving high yields of the chloromethyl ether, as these conditions minimize the presence of water, which can lead to the formation of byproducts. The molar ratio of the reactants is another key parameter to control, with a slight excess of the formaldehyde and hydrogen chloride source often used to ensure complete conversion of the propargyl alcohol.

Below is a table summarizing the general influence of solvents on the synthesis of chloromethyl ethers, which can be extrapolated to the synthesis of this compound.

| Solvent | General Effect on Reaction | Potential Issues |

| Dichloromethane | Inert, good solubility for reactants | Environmental concerns |

| Diethyl ether | Can be used, but may react with HCl | Potential for side reactions |

| Toluene | Inert, can azeotropically remove water | Higher reaction temperatures may be needed |

| No solvent (neat) | High concentration of reactants | Difficult to control temperature |

Role of Catalytic Systems in Synthesis Efficiency

While the reaction can proceed with a strong acid like HCl alone, the use of a Lewis acid catalyst can enhance the reaction rate and improve the yield. Zinc(II) salts, such as zinc chloride (ZnCl₂), have been shown to be effective catalysts for the formation of α-halo ethers from acetals and acid halides, a mechanistically related transformation. researchgate.net It is plausible that such catalysts could also be effective in the direct synthesis from an alcohol, formaldehyde, and a chloride source by activating the formaldehyde towards nucleophilic attack.

The catalytic cycle would likely involve the coordination of the Lewis acid to the carbonyl oxygen of formaldehyde, increasing its electrophilicity. This would facilitate the attack by propargyl alcohol and subsequent steps leading to the formation of the chloromethyl ether. The optimal catalyst loading would need to be determined empirically to balance reaction rate with potential side reactions.

The following table illustrates a hypothetical optimization of the synthesis of this compound based on common findings for chloromethyl ether synthesis.

| Entry | Formaldehyde Source | HCl Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Paraformaldehyde | HCl (gas) | None | Dichloromethane | 0 - 25 | 4 | Moderate |

| 2 | Formalin | Conc. HCl | None | None | 25 | 6 | Low |

| 3 | Paraformaldehyde | Thionyl Chloride | None | Dichloromethane | 0 - 25 | 3 | Moderate-High |

| 4 | Paraformaldehyde | HCl (gas) | ZnCl₂ (cat.) | Dichloromethane | 0 - 25 | 2 | High |

Advanced Synthetic Strategies for this compound

While traditional methods for the synthesis of this compound and related compounds are established, the exploration of advanced synthetic strategies aims to improve efficiency, selectivity, and environmental footprint. These strategies often involve novel catalytic systems, energy sources, or reaction pathways to overcome the limitations of classical methods.

Reactivity and Reaction Mechanisms of 3 Chloromethoxy Prop 1 Yne

Electrophilic Reactivity of the Chloromethoxy Moiety

The chloromethoxy group (-OCH₂Cl) is a potent electrophilic site. The oxygen atom, being highly electronegative, inductively withdraws electron density from the adjacent methylene (B1212753) carbon. Simultaneously, the lone pairs on the oxygen can stabilize an adjacent positive charge through resonance. This electronic arrangement makes the carbon atom of the chloromethyl group highly susceptible to reaction with nucleophiles.

Nucleophilic Attack and Formation of New Chemical Bonds

The primary reaction pathway for the chloromethoxy group involves nucleophilic attack on the electrophilic carbon atom. A wide range of nucleophiles can participate in this reaction, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This transformation is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of the propargyl ether moiety onto various molecular scaffolds.

Common nucleophiles that react with 3-(Chloromethoxy)prop-1-yne include:

Alcohols (R-OH): Form new acetal-like structures.

Thiols (R-SH): Yield thioethers.

Amines (R-NH₂): Produce N-substituted aminomethyl ethers.

Carboxylates (R-COO⁻): Form acyloxymethyl ethers.

The general scheme for this reaction can be represented as follows:

HC≡CCH₂OCH₂Cl + Nu⁻ → HC≡CCH₂OCH₂-Nu + Cl⁻

Where "Nu" represents a generic nucleophile.

Substitution Reactions Involving Chlorine Displacement

The reaction described above is a classic example of a nucleophilic substitution reaction, where the chloride ion acts as the leaving group. The mechanism of this chlorine displacement can proceed through either a concerted (Sₙ2) or a stepwise (Sₙ1) pathway, with the operative mechanism depending on factors such as the strength of the nucleophile and the polarity of the solvent. masterorganicchemistry.comlibretexts.org

Chloromethyl ethers are known to undergo rapid Sₙ1 substitution because the oxygen atom's lone pairs can effectively stabilize the resulting carbocation (an oxocarbenium ion) through resonance. chegg.com However, as a primary alkyl halide, it is also susceptible to a direct, single-step Sₙ2 attack, particularly with strong, unhindered nucleophiles in polar aprotic solvents. masterorganicchemistry.compw.live

Interactive Table: Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Product Formed | Product Structure |

| Methanol (CH₃OH) | Methoxymethyl propargyl ether | HC≡CCH₂OCH₂OCH₃ |

| Ethanethiol (CH₃CH₂SH) | Ethylthiomethyl propargyl ether | HC≡CCH₂OCH₂SCH₂CH₃ |

| Aniline (C₆H₅NH₂) | N-(propargyloxy)methylaniline | HC≡CCH₂OCH₂NHC₆H₅ |

| Acetic Acid (CH₃COOH) | Acetoxymethyl propargyl ether | HC≡CCH₂OCH₂OCOCH₃ |

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group (HC≡C-) provides a second site of reactivity within the molecule, participating in reactions characteristic of carbon-carbon triple bonds. This functionality is particularly valuable for constructing more complex carbon skeletons and for forming heterocyclic rings.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions. nih.gov Most notably, it participates in the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazole rings. wikipedia.org The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the premier example of "click chemistry". nih.govorganic-chemistry.org

This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole isomer exclusively), and tolerant of a wide array of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery. mdpi.comchemistrytalk.orgtcichemicals.com Propargyl compounds are recognized as excellent substrates for this transformation. nih.goviris-biotech.de

Interactive Table: CuAAC Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzyl Azide (B81097) (N₃CH₂C₆H₅) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-Benzyl-4-((chloromethoxy)methyl)-1H-1,2,3-triazole |

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-Y molecule across the alkyne's triple bond. These reactions provide a direct and atom-economical route to functionalized alkenes. rsc.org The terminal alkyne in this compound can undergo several types of hydrofunctionalization, with the regioselectivity (Markovnikov vs. anti-Markovnikov addition) often controlled by the choice of catalyst. mdpi.comacs.org

Examples of hydrofunctionalization reactions include:

Hydration: The addition of water (H-OH), typically catalyzed by gold or mercury salts, yields a methyl ketone after tautomerization of the initial enol product. mdpi.com

Hydroamination: The addition of an amine (H-NR₂) across the triple bond.

Hydroalkylation: The addition of a C-H bond from an alkyl group. acs.org

Hydroboration: The addition of a borane (B79455) (H-BR₂), which can be followed by oxidation to yield aldehydes or alcohols. nih.govacs.org

Concerted and Stepwise Mechanistic Pathways

The reactions of this compound proceed through either concerted or stepwise mechanisms, dictated by the reacting functional group and the specific reaction conditions. psiberg.com

For nucleophilic substitution at the chloromethoxy moiety , both pathways are plausible.

Stepwise (Sₙ1): This mechanism involves a two-step process. First, the chloride leaving group departs to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly captured by the nucleophile. This pathway is favored by polar protic solvents and weaker nucleophiles. masterorganicchemistry.comyoutube.com

Concerted (Sₙ2): This is a single-step mechanism where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. youtube.com This pathway is characterized by a single transition state and is favored by strong nucleophiles and polar aprotic solvents. libretexts.org

For cycloaddition of the alkyne , the mechanism depends on the reaction type.

Concerted: The thermal Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a concerted pericyclic reaction, proceeding through a single, cyclic transition state. researchgate.net

Stepwise: The more common Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not a concerted cycloaddition. wikipedia.org It follows a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide through a series of organometallic steps to form the triazole product. organic-chemistry.org

Radical Reaction Mechanisms in C-C Bond Formation

The propargyl ether moiety is a versatile substrate for radical reactions that lead to the formation of new carbon-carbon bonds. These reactions are typically chain processes initiated by a radical initiator, which generates a reactive species that propagates the chain. Key components in these transformations often include a carbon-halogen bond that reacts with a chain-propagating radical, such as tributyltin radical, to generate a carbon-centered radical. This radical can then participate in inter- or intramolecular additions to alkenes or alkynes.

A notable example of such reactivity is the dual photoredox and nickel-catalyzed radical rearrangement of propargyl ethers to produce α,β-unsaturated aldehydes. This process proceeds without the need for an external oxidant or reductant. acs.org The proposed mechanism involves several key steps:

Radical Generation: A photocatalyst, upon excitation by visible light, initiates the formation of a radical from an electrophilic precursor.

Radical Addition: This radical adds to the alkyne of the aryl propargyl ether, forming a vinyl radical intermediate.

Cyclization: The intermediate undergoes a 5-exo-trig cyclization.

β-Scission and Rearrangement: Subsequent β-scission results in a 1,4-aryl migration.

Product Formation: The rearranged intermediate is then captured by a Ni(II) catalyst, and subsequent β-hydride elimination yields the final α,β-unsaturated aldehyde product, regenerating the active catalyst. acs.org

This type of radical cascade reaction highlights the utility of the propargyl ether system in constructing complex molecular architectures through controlled C-C bond formation. acs.org Radical reactions are kinetically controlled and are a particularly effective strategy for synthesizing five-membered rings. libretexts.org

Table 1: Key Steps in a Dual Photoredox/Nickel-Catalyzed Radical Rearrangement of a Propargyl Ether

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Radical addition to the alkyne moiety of the propargyl ether. | Vinyl radical |

| 2 | 5-exo-trig cyclization. | Cyclized radical intermediate |

| 3 | β-scission leading to rearrangement (e.g., 1,4-aryl migration). | Rearranged radical |

| 4 | Capture by Ni(II) catalyst and subsequent β-H elimination. | Organonickel species |

Sigmatropic Rearrangements in Propargyl Ether Systems

Sigmatropic rearrangements are powerful, concerted pericyclic reactions that involve the migration of a σ-bond across a π-system, leading to the formation of new C-C bonds. Propargyl ether systems are particularly adept at undergoing such transformations, most notably the mdpi.commdpi.com-Claisen and mdpi.comresearchgate.net-Wittig rearrangements.

The mdpi.commdpi.com-Claisen rearrangement of an aryl propargyl ether is a thermally induced process that proceeds through a concerted, cyclic transition state. wikipedia.orgnrochemistry.com This reaction typically leads to the formation of an ortho-allenyl cyclohexadienone intermediate, which can then undergo further transformations. nsf.gov Computational studies using Density Functional Theory (DFT) have shown that the initial Claisen rearrangement is often the rate-determining step in subsequent reaction cascades. nsf.gov Depending on the substitution pattern of the aryl ring, different reaction pathways can be favored, leading to the formation of diverse products such as benzopyrans or tetracyclic compounds. nsf.gov The para-Claisen rearrangement of aryl propargyl ethers involves a two-step mdpi.commdpi.com-sigmatropic rearrangement and has high activation barriers. researchgate.netnih.gov Catalysts, such as those based on nickel(II) or gold(I), can be employed to facilitate these rearrangements under milder conditions and even achieve enantioselectivity. mdpi.comnih.govacs.org

The mdpi.comresearchgate.net-Wittig rearrangement is another significant sigmatropic reaction for propargyl ethers, typically induced by a strong base at low temperatures. researchgate.netorganic-chemistry.org This process involves the deprotonation of the carbon adjacent to the ether oxygen, followed by a concerted mdpi.comresearchgate.net-shift to form a homoallylic or allenic alcohol. researchgate.netwikipedia.org The reaction proceeds through a five-membered, envelope-like transition state and is known for its high degree of stereocontrol. wikipedia.org DFT studies have been instrumental in elucidating the mechanism, confirming that the mdpi.comresearchgate.net-rearrangement is generally favored both kinetically and thermodynamically over the competing researchgate.netnsf.gov-rearrangement. mdpi.com This rearrangement provides an efficient route to functionalized α-hydroxyallenes, which are valuable synthetic intermediates. acs.orgresearchgate.net

Table 2: Comparison of mdpi.commdpi.com-Claisen and mdpi.comresearchgate.net-Wittig Rearrangements in Propargyl Ether Systems

| Feature | mdpi.commdpi.com-Claisen Rearrangement | mdpi.comresearchgate.net-Wittig Rearrangement |

|---|---|---|

| Driving Force | Typically thermal or catalyzed (Lewis/Brønsted acids, transition metals). | Requires strong base for carbanion formation. |

| Key Intermediate | Ortho-allenyl cyclohexadienone (in aryl systems). | Propargylic carbanion. |

| Transition State | Six-membered, chair-like. | Five-membered, envelope-like. |

| Typical Product | γ,δ-Unsaturated carbonyls, substituted phenols, benzopyrans. | Homoallylic or allenic alcohols. |

| Key Feature | Powerful C-C bond formation, often in aromatic systems. | High stereocontrol, formation of functionalized alcohols. |

Investigations into Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms involving propargyl ethers. These studies provide crucial insights into the structures and energies of transient intermediates and transition states that are often difficult or impossible to observe experimentally.

In the context of the Claisen rearrangement of aryl propargyl ethers, DFT calculations have elucidated the competing reaction cascades that follow the initial sigmatropic shift. nsf.gov For instance, calculations have shown that the relative stability of isomeric cyclohexadienone intermediates can dictate the final product distribution, explaining why a thermodynamically controlled pathway may favor one product over the kinetically preferred one. nsf.gov These studies have also quantified the activation energy barriers for key steps, such as the initial Claisen rearrangement, subsequent tautomerization, 1,5-hydrogen shifts, and final electrocyclization events. nsf.gov

For gold-catalyzed reactions of propargyl systems, DFT has been used to explore the chemoselectivity between different pathways, such as mdpi.commdpi.com-rearrangement versus 1,2-acyloxy migration. frontiersin.org These calculations can clarify the role of ligands and additives in stabilizing intermediates and altering reaction outcomes. frontiersin.org Similarly, in the mdpi.comresearchgate.net-Wittig rearrangement, DFT studies have confirmed the energetic preference for the mdpi.comresearchgate.net-pathway over the researchgate.netnsf.gov-pathway by comparing the free energy profiles of their respective transition states. mdpi.com The calculated energy profile for one such rearrangement showed the transition state for the mdpi.comresearchgate.net-shift to be significantly lower in energy than that for the researchgate.netnsf.gov-shift, thus explaining the observed product selectivity. mdpi.com

Table 3: Examples of DFT-Calculated Energetic Parameters in Propargyl Ether Reactions

| Reaction Type | System Studied | Calculated Parameter (kcal/mol) | Finding | Reference |

|---|---|---|---|---|

| Claisen Rearrangement Cascade | Amino-substituted aryl propargyl ether | ΔG‡ ≈ 29.8 | The initial mdpi.commdpi.com-rearrangement is the rate-determining step. | nsf.gov |

| mdpi.comresearchgate.net-Wittig vs. researchgate.netnsf.gov-Wittig Rearrangement | Propargyl-oxy-pyrazolone | ΔG‡ ( mdpi.comresearchgate.net) ≈ 10.4 vs. ΔG‡ ( researchgate.netnsf.gov) ≈ 36.4 | The mdpi.comresearchgate.net-rearrangement is strongly favored kinetically over the researchgate.netnsf.gov-pathway. | mdpi.com |

| Au(I)-Catalyzed Rearrangement | Propargylic ester | ΔG‡ (1,2-migration) ≈ 5.4 | 1,2-acyloxy migration proceeds with a low activation barrier. | frontiersin.org |

Derivatives and Functionalized Analogs of 3 Chloromethoxy Prop 1 Yne

Synthesis of Novel 3-(Chloromethoxy)prop-1-yne Derivatives

The reactivity of the chloromethyl ether moiety in this compound allows for its functionalization through nucleophilic substitution reactions, while the propargyl group can be involved in various transformations, including cycloadditions and coupling reactions.

Propargyl(allyl) Aryloxyethers Synthesis

A significant application of this compound and its analogs is in the synthesis of propargyl aryl ethers. This is typically achieved through the reaction of the chloromethoxy group with phenolic compounds in the presence of a base. The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion acts as a nucleophile and displaces the chloride ion.

A general method for the preparation of aromatic propargyl ethers involves reacting a phenolic compound with a propargyl halide, such as propargyl chloride, in the presence of a base like potassium carbonate and an iron catalyst. google.com This method can be adapted for this compound, where the chloromethyl group serves as the electrophilic site for the nucleophilic attack by the phenoxide. The use of a base is crucial to deprotonate the phenol, thereby generating the more nucleophilic phenoxide ion. The reaction is typically carried out in an organic solvent. The synthesis of propargyl(allyl) aryloxyethers has been reported to result in high yields, up to 89.2%. researchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Base |

| Phenolic Compound | This compound | Propargyl Aryloxyether | Base (e.g., K2CO3), Iron Catalyst |

Alkynyl Oxetanes and Tetrahydrofurans Derived from this compound

While direct synthesis of alkynyl oxetanes and tetrahydrofurans from this compound is not extensively documented, the synthesis of substituted oxetanes and tetrahydrofurans can be achieved through various synthetic strategies. beilstein-journals.orgresearchgate.net For instance, the formation of the oxetane (B1205548) ring can be accomplished via intramolecular cyclization of suitable precursors. beilstein-journals.orgresearchgate.net

In principle, this compound could serve as a precursor for such cyclic ethers. For example, a reaction sequence could be envisioned where the propargyl group is first functionalized to introduce a hydroxyl group at a suitable position. Subsequent intramolecular cyclization, facilitated by the reactive chloromethoxy group, could then lead to the formation of an alkynyl-substituted oxetane or tetrahydrofuran. The feasibility of such a synthetic route would depend on the specific reaction conditions and the stability of the intermediates.

Azide-Functionalized Propargyl Derivatives

The synthesis of azide-functionalized propargyl derivatives can be readily achieved through the nucleophilic substitution of the chloride in this compound with an azide (B81097) salt, such as sodium azide. nih.gov This reaction is a standard method for introducing the azide functionality into organic molecules. The resulting propargyl azide is a versatile intermediate that can undergo various subsequent transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.gov

The Banert cascade is another important reaction of propargylic azides, which can lead to the formation of 1H-triazoles. nih.gov The reaction can proceed through either a sigmatropic or a prototropic mechanism depending on the substrate and reaction conditions. nih.govresearchgate.net The synthesis of the necessary propargyl azide precursors can be accomplished from the corresponding propargylic alcohols via mesylation followed by nucleophilic substitution with sodium azide. nih.gov

| Reactant | Reagent | Product |

| This compound | Sodium Azide (NaN3) | 3-(Azidomethoxy)prop-1-yne |

Imidothioate and Thiazole (B1198619) Derivatives from Reactions with Thioamides

Thioamides are versatile reagents that can react with propargyl halides to yield various heterocyclic compounds, including thiazoles. The reaction of propargyl bromides with thioureas, for instance, leads to the formation of 2-aminothiazoles through a domino alkylation-cyclization reaction. nih.gov This synthetic strategy can be extended to this compound, where the chloromethyl group acts as the electrophile. The initial step involves the S-alkylation of the thioamide by the chloromethyl propargyl ether, followed by an intramolecular cyclization to form the thiazole ring. nih.gov

The Hantzsch thiazole synthesis is a classical method that involves the reaction of an α-haloketone with a thioamide. nih.gov The reaction of this compound with thioamides provides an alternative route to substituted thiazoles, where the propargyl moiety becomes part of the final heterocyclic structure. The reaction conditions, such as the choice of solvent and base, can influence the outcome and yield of the reaction. nih.gov

Comparative Reactivity Studies of this compound Analogs

Understanding the reactivity of this compound in comparison to its analogs is crucial for designing synthetic routes and predicting reaction outcomes.

Comparison with 3-(Chloromethoxy)prop-1-ene (B2763034) Analogs

The reactivity of this compound can be compared with its allylic analog, 3-(chloromethoxy)prop-1-ene. Both compounds are susceptible to nucleophilic substitution at the chloromethyl carbon. However, the nature of the unsaturated bond (alkyne vs. alkene) can influence the reaction rates and pathways.

In bimolecular nucleophilic substitution (SN2) reactions, allylic halides are generally more reactive than their saturated counterparts due to the stabilization of the transition state through conjugation with the adjacent π-system. libretexts.org Similarly, propargylic systems can also exhibit enhanced reactivity. Theoretical studies have shown that for nucleophilic substitution reactions at allylic systems, a competition between the direct SN2 pathway and an allylic rearrangement (SN2′) pathway exists. acs.orgnih.gov

| Compound | Unsaturation | Expected Reactivity in SN2 | Potential for SN2' Rearrangement |

| This compound | Alkyne | High | Yes (forms allenes) |

| 3-(Chloromethoxy)prop-1-ene | Alkene | High | Yes |

Impact of Functional Group Modifications on Reaction Pathways

The strategic modification of the basic this compound structure allows for the fine-tuning of its reactivity. Key areas of modification include the substitution of the chloro group, alterations to the ether linkage, and transformations of the terminal alkyne. These changes have a profound impact on the electronic and steric properties of the molecule, thereby dictating the course of its reactions.

Nucleophilic Substitution Reactions

The chlorine atom in this compound and its derivatives is a primary site for nucleophilic attack. The nature of the substituent replacing the chlorine, as well as modifications elsewhere in the molecule, can significantly alter the propensity for and outcome of these reactions.

For instance, replacing the chlorine with other halogens or sulfonate esters can modify the leaving group ability, thereby influencing reaction rates. Furthermore, the introduction of different alkoxy or aryloxy groups in place of the methoxy (B1213986) group can electronically and sterically affect the accessibility of the chloromethyl carbon to incoming nucleophiles.

| Derivative Structure | Nucleophile | Product Type | Observations |

| 3-(Aryloxymethoxy)prop-1-yne | Amines | Propargylamines | Electron-donating groups on the aryl ring can enhance the reactivity of the chloromethyl group towards nucleophilic displacement. |

| 3-(Benzyloxy)prop-1-yne | Thiolates | Propargyl sulfides | The increased steric bulk of the benzyloxy group may slightly hinder the approach of the nucleophile compared to the methoxy group. |

| 3-(tert-Butoxymethoxy)prop-1-yne | Azides | Propargyl azides | The bulky tert-butoxy (B1229062) group can influence the regioselectivity of attack in cases where multiple electrophilic sites are present. |

Cycloaddition Reactions

The terminal alkyne functionality of this compound and its analogs is a versatile handle for participating in various cycloaddition reactions, most notably [3+2] cycloadditions (Huisgen 1,3-dipolar cycloadditions). Modification of the group attached to the oxygen atom can influence the electronic properties of the alkyne, which in turn affects its reactivity as a dipolarophile.

Electron-withdrawing groups attached to the propargyl ether moiety can lower the energy of the alkyne's LUMO, making it more reactive towards electron-rich dipoles. Conversely, electron-donating groups can raise the LUMO energy, potentially decreasing the reaction rate or altering the regioselectivity of the cycloaddition.

| Alkyne Derivative | Dipole | Cycloaddition Product | Impact of Functional Group |

| 3-((4-Nitrophenoxy)methoxy)prop-1-yne | Benzyl azide | 1,2,3-Triazole | The electron-withdrawing nitro group enhances the reactivity of the alkyne towards the azide. |

| 3-((4-Methoxyphenoxy)methoxy)prop-1-yne | Nitrile oxides | Isoxazole | The electron-donating methoxy group may lead to a slower reaction rate compared to the nitro-substituted analog. |

| 3-(Glycidyloxymethoxy)prop-1-yne | Diazoalkanes | Pyrazole | The presence of the epoxide ring offers a site for subsequent functionalization after the cycloaddition. |

Organometallic Reactions

The propargylic nature of this compound and its derivatives makes them suitable substrates for a variety of organometallic reactions. The nature of the functional groups present can have a significant impact on the course of these transformations, including palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed rearrangements.

For example, in Sonogashira couplings, the electronic nature of substituents on an aryl ether derivative can influence the oxidative addition step to the palladium(0) catalyst. Similarly, in reactions involving the formation of allenylidene-metal intermediates, the steric and electronic properties of the ether-linked group can affect the stability and subsequent reactivity of these transient species.

| Derivative | Reaction Type | Catalyst | Product | Influence of Modification |

| 3-((4-Iodophenoxy)methoxy)prop-1-yne | Sonogashira Coupling | Pd(PPh₃)₄, CuI | Di-substituted alkyne | The iodine provides a handle for cross-coupling, directly linking the propargyl ether to another organic fragment. |

| 3-(Vinyloxymethoxy)prop-1-yne | Enyne Metathesis | Grubbs Catalyst | Cyclic diene | The vinyl ether functionality can participate in intramolecular cyclization reactions. |

Applications of 3 Chloromethoxy Prop 1 Yne in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

In the strategic planning of complex molecule synthesis, 3-(Chloromethoxy)prop-1-yne is recognized as a potent C3 synthon. The terminal alkyne provides a reactive handle for a multitude of transformations, including metal-catalyzed cross-coupling and cycloaddition reactions, enabling the extension of carbon chains and the formation of cyclic structures. Simultaneously, the chloromethoxy group functions as a masked hydroxymethyl group or as an electrophilic site for nucleophilic substitution. This dual reactivity allows for sequential functionalization, where the alkyne is first elaborated into a more complex structure, followed by a transformation involving the chloromethyl ether, or vice versa. This capacity for controlled, stepwise elaboration makes it an indispensable tool for chemists aiming to build intricate molecular frameworks from simple, readily available precursors.

Strategies for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is the bedrock of organic synthesis. This compound offers multiple avenues for achieving this critical transformation, primarily by leveraging the high reactivity of its terminal alkyne group in a range of powerful, modern synthetic methodologies.

Transition metal catalysis has revolutionized the formation of C-C bonds, offering mild and efficient pathways that were previously inaccessible. The terminal alkyne of this compound is an excellent substrate for several of these transformative reactions.

The Sonogashira cross-coupling reaction is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The palladium catalyst facilitates the oxidative addition of the halide, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then participates in the key transmetalation step. youtube.com

This reaction allows for the direct connection of the propargyl ether moiety from this compound to aromatic and vinylic systems, which are foundational components of many pharmaceuticals and organic materials. wikipedia.org The mild reaction conditions tolerate a wide variety of functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. wikipedia.org

Table 1: Representative Conditions for Sonogashira Cross-Coupling of Terminal Alkynes

| Aryl Halide Partner | Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | >95 |

| 4-Bromotoluene | 1-Heptyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 91 |

| 1-Iodonaphthalene | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Triethylamine | DMF | 98 |

| 2-Bromopyridine | 1-Ethynylcyclohexanol | Pd(PPh₃)₄ | CuI | Piperidine | THF | 85 |

This table presents typical conditions and yields for the Sonogashira reaction with various substrates to illustrate the general applicability of the method.

As an alternative to precious metal catalysts like palladium, there is growing interest in developing cross-coupling protocols that use more earth-abundant and economical metals such as iron. diva-portal.orgdiva-portal.org Iron salts, particularly iron(III) acetylacetonate (B107027) [Fe(acac)₃], have been shown to effectively catalyze the cross-coupling of propargylic substrates, including propargyl ethers, with Grignard reagents. diva-portal.orgresearchgate.net

This transformation is particularly noteworthy because it typically proceeds through an anti-nucleophilic substitution (S_N2') pathway. thieme-connect.com When a propargyl ether reacts with a Grignard reagent in the presence of an iron catalyst, the organometallic nucleophile attacks the alkyne at the internal carbon, inducing a rearrangement that displaces the ether leaving group from the terminal carbon. This process does not result in a substituted alkyne but rather in the formation of a functionalized allene (B1206475). diva-portal.org This method provides a straightforward and efficient route to highly substituted and often chiral allenes, which are themselves valuable intermediates in organic synthesis. diva-portal.orgresearchgate.net

Table 2: Iron-Catalyzed Cross-Coupling of Propargyl Methyl Ether with Grignard Reagents

| Propargyl Ether Substrate | Grignard Reagent (R-MgX) | Catalyst | Solvent | Product (Allene) | Yield (%) |

| 1-(prop-2-yn-1-yloxy)butane | PhMgBr | Fe(acac)₃ (5 mol%) | Toluene | hepta-1,2-dien-4-ylbenzene | 85 |

| 1-methoxy-3-phenylprop-2-yne | MeMgBr | Fe(acac)₃ (5 mol%) | Toluene | buta-1,2-dien-1-ylbenzene | 92 |

| 1-methoxy-3-(4-fluorophenyl)prop-2-yne | EtMgBr | Fe(acac)₃ (5 mol%) | Toluene | 1-(hexa-1,2-dien-3-yl)-4-fluorobenzene | 88 |

| 1-methoxy-3-cyclohexylprop-2-yne | CyMgBr | Fe(acac)₃ (5 mol%) | Toluene | 1,2-dicyclohexylallene | 71 |

Data adapted from research on the iron-catalyzed cross-coupling of propargyl ethers, demonstrating the synthesis of functionalized allenes. diva-portal.org

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic rings in a highly convergent and stereocontrolled manner. The alkyne functionality of this compound serves as an excellent 2π component (a dipolarophile) in these transformations, most notably in 1,3-dipolar cycloadditions. organic-chemistry.orgchemeurope.com

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (such as an azide (B81097), nitrile oxide, or nitrone) with a dipolarophile (like an alkyne) to form a five-membered heterocycle. organic-chemistry.orgfu-berlin.de For instance, the reaction of an alkyne with an organic azide yields a 1,2,3-triazole ring, a scaffold that is prevalent in medicinal chemistry. Similarly, reaction with a nitrile oxide produces an isoxazole. These reactions are often characterized by high regioselectivity and can proceed under thermal conditions or with catalysis (e.g., the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"). ijrpc.com The use of this compound in such reactions allows for the direct incorporation of a functionalized side chain onto the newly formed heterocyclic ring, providing a clear path to more complex derivatives. wikipedia.orgumb.edu

Intramolecular cyclization reactions are highly efficient for constructing cyclic molecules, as the reacting partners are tethered together, which entropically favors the ring-closing process. A substrate derived from this compound can be designed to undergo such a cyclization. For example, the initial propargyl ether can be attached to a suitable aromatic or nucleophilic partner via one of its functional groups. Subsequently, the remaining alkyne moiety can participate in a ring-forming reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

Role in Heterocyclic Compound Synthesis

This compound is a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the presence of two reactive sites: the propargyl group, which can participate in various cyclization reactions, and the chloromethoxy group, which can act as an electrophilic site for nucleophilic attack. This dual reactivity allows for the construction of diverse heterocyclic scaffolds containing nitrogen, oxygen, sulfur, and selenium atoms.

Formation of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles using propargyl derivatives, such as this compound, is a well-established area of organic synthesis. The propargyl moiety can be incorporated into various heterocyclic systems through reactions with nitrogen nucleophiles, followed by cyclization.

One common approach involves the reaction of propargylic alcohols with amides in the presence of an acid catalyst to form substituted oxazoles. This tandem process of propargylation and cycloisomerization is efficiently catalyzed by acids like p-toluenesulfonic acid (PTSA) acs.orgorganic-chemistry.org. While this example uses a propargylic alcohol, the reactivity of the propargyl group in this compound is expected to be analogous. The reaction proceeds through nucleophilic substitution of the leaving group (in this case, the chloro group of the chloromethoxy moiety) by the amide, followed by cycloisomerization of the resulting N-propargylamide intermediate. A variety of functional groups are tolerated in this reaction, making it a versatile method for the synthesis of polysubstituted oxazoles acs.org.

Similarly, pyrazoles can be synthesized from propargylic alcohols by reaction with p-tosyl hydrazide, catalyzed by Sc(OTf)₃ or La(OTf)₃ nih.gov. The resulting propargyl hydrazides can then be cyclized to form N-tosyl or N-H pyrazoles under acidic or basic conditions, respectively nih.gov. The bifunctional nature of this compound could allow for a similar reaction sequence, where the initial reaction with a hydrazine (B178648) derivative would be followed by an intramolecular cyclization.

The synthesis of pyrazines and their fused derivatives can also be achieved using propargyl precursors. For instance, gold-catalyzed cyclization of N-propargyl pyrazoles has been utilized to construct pyrazolo-pyrrolo-pyrazine and pyrazolo-pyrrolo-diazepine skeletons acs.org. This highlights the utility of the propargyl group in forming complex, fused heterocyclic systems.

| Starting Material (Analogous) | Reagent | Catalyst/Conditions | Resulting Heterocycle | Reference |

| Propargylic Alcohols | Amides | p-Toluenesulfonic acid (PTSA) | Substituted Oxazoles | acs.orgorganic-chemistry.org |

| Propargylic Alcohols | p-Tosyl Hydrazide | Sc(OTf)₃ or La(OTf)₃ | Pyrazoles | nih.gov |

| N-Propargyl Pyrazoles | - | AuCl₃ | Pyrazolo-pyrrolo-pyrazines | acs.org |

| Propargyl Amine (activated) | Terminal Alkyne | Pd(II) | 2,4-disubstituted Pyrroles | nih.gov |

Synthesis of Oxygen-Containing Heterocycles

The propargyl group of this compound is a key synthon for the formation of various oxygen-containing heterocycles, including furans and pyrans.

The synthesis of furans can be achieved through the dehydrative cyclization of heteroatom-substituted propargylic alcohols, a reaction that is efficiently catalyzed by gold salts acs.orgacs.org. This transformation is rapid and high-yielding, proceeding under mild, open-flask conditions acs.orgacs.org. The reaction mechanism likely involves the activation of the alkyne by the gold catalyst, followed by intramolecular nucleophilic attack by the oxygen atom and subsequent dehydration. Given the similar reactivity of the propargyl group, this compound could serve as a precursor to appropriately substituted propargylic alcohols that can then undergo this cyclization.

2H-pyrans can be synthesized from propargyl vinyl ethers through a one-pot sequence involving a silver(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and a 6π-oxaelectrocyclization nih.govorganic-chemistry.org. This method allows for the formation of stable, polysubstituted 2H-pyrans nih.govorganic-chemistry.org. The versatility of this compound allows for its conversion into the necessary propargyl vinyl ether precursors for this reaction.

| Starting Material (Analogous) | Reagent/Conditions | Resulting Heterocycle | Reference |

| Heteroatom-substituted Propargylic Alcohols | AuCl (catalyst) | Furans | acs.orgacs.org |

| Propargyl Vinyl Ethers | Ag(I) catalyst, then base | 2H-Pyrans | nih.govorganic-chemistry.org |

| Propargyl Alcohols | Dialkyl Acetylene (B1199291) Dicarboxylates, NBS/NIS | 3-Halo-2H-pyrans | researchgate.net |

| Propargyl Ethers of 2-Hydroxyoxiranes | Silver salt of molybdenum heteropoly acid | Furan derivatives | researchgate.net |

Generation of Sulfur and Selenium Heterocycles

This compound is also a valuable precursor for the synthesis of sulfur- and selenium-containing heterocycles. The approach often involves the reaction of a sulfur or selenium nucleophile with the propargyl halide or a derivative, followed by a cyclization step.

Thiophenes can be synthesized via the gold-catalyzed dehydrative cyclization of sulfur-substituted propargylic alcohols, analogous to the synthesis of furans and pyrroles acs.orgorganic-chemistry.org. This method provides a straightforward route to highly substituted thiophenes under mild conditions acs.orgorganic-chemistry.org.

In the realm of selenium heterocycles, organochalcogen propargyl aryl ethers are key intermediates. These can be synthesized by reacting a lithium acetylide with an electrophilic chalcogen species acs.org. These propargyl aryl ethers, bearing a selenium group, can then undergo highly selective intramolecular cyclization when treated with iodine or iodine monochloride to afford 3-iodo-4-seleno-2H-benzopyrans acs.org. Furthermore, the annulation reaction of selenium dihalides with propargyl ethers in the presence of an alcohol has been shown to produce condensed selenium heterocycles rsc.org. A notable example is the reaction of 2-iodoaryl propargyl ethers with elemental selenium, which leads to the formation of 2,3-dihydro-1,4-benzoxaselenines mdpi.com.

Application in Diverted Organic Synthesis (DOS)

Diverted Organic Synthesis (DOS) is a strategy that aims to generate a diverse collection of complex molecules from a common starting material by systematically varying the reaction pathways. The bifunctional nature of this compound makes it an excellent candidate for DOS strategies. The two distinct reactive sites, the electrophilic chloromethoxy group and the versatile propargyl group, can be selectively addressed to generate a wide range of molecular scaffolds.

For example, the chloromethoxy group can react with a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce a diverse range of substituents. The resulting propargyl ether, amine, or thioether can then undergo a plethora of cyclization reactions. The propargyl group itself can participate in cycloadditions, transition-metal-catalyzed cyclizations, or rearrangements, leading to a multitude of heterocyclic cores.

By carefully choosing the reaction conditions and the coupling partners, one can divert the reaction pathway to produce different classes of compounds. For instance, a gold-catalyzed reaction might favor a 5-endo-dig cyclization to form a five-membered ring, while a silver-catalyzed reaction of a related intermediate could lead to a rearrangement followed by an electrocyclization to yield a six-membered ring nih.govorganic-chemistry.org. This ability to selectively trigger different reaction cascades from a common precursor is the cornerstone of DOS.

The use of propargyl vinyl ethers, which can be derived from this compound, as heteroatom-tethered enyne surrogates in diversity-oriented strategies for heterocycle synthesis further underscores the potential of this compound in DOS rsc.org. By modifying the reaction conditions, different heterocyclic scaffolds can be accessed from the same starting material, showcasing a diversity-oriented approach rsc.org.

While specific, comprehensive DOS libraries based solely on this compound are not extensively documented in the literature, its structural motifs are prevalent in substrates used in diversity-oriented approaches. The principles of DOS, combined with the known reactivity of propargyl systems, strongly suggest that this compound is a powerful tool for the rapid generation of molecular diversity.

Computational and Theoretical Studies on 3 Chloromethoxy Prop 1 Yne

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical studies are fundamental to elucidating the step-by-step pathways of chemical reactions. dergipark.org.tr These methods calculate the electronic structure of molecules to predict their behavior. chemrxiv.org For 3-(Chloromethoxy)prop-1-yne, such studies would be crucial for understanding its participation in reactions like cycloadditions, substitutions, or rearrangements.

Density Functional Theory (DFT) is a widely used computational method due to its favorable balance of accuracy and computational cost. arxiv.org It is considered a "workhorse of quantum chemistry" for investigating molecular structures, reaction energies, and spectroscopic properties. arxiv.orgnih.gov In the context of this compound, DFT calculations could be employed to optimize its ground-state geometry, calculate its vibrational frequencies for comparison with experimental infrared and Raman spectra, and determine electronic properties such as molecular orbital energies (HOMO-LUMO gap). researchgate.netresearchgate.net

DFT is particularly useful for studying reaction mechanisms. For instance, in a hypothetical reaction involving this compound, DFT would be used to locate the structures of reactants, transition states, and products along a reaction pathway. mdpi.com The choice of functional and basis set is critical and would need to be benchmarked to ensure reliability for this specific chemical system. nih.gov For example, functionals like B3LYP are commonly used, often paired with basis sets such as 6-311++G(d,p), to provide reliable geometric and energetic information. researchgate.net

Table 1: Representative Applications of DFT in Molecular Analysis

| Parameter | Information Gained via DFT | Typical Functional/Basis Set |

|---|---|---|

| Molecular Geometry | Provides optimized bond lengths, bond angles, and dihedral angles in the lowest energy conformation. | B3LYP/6-31G(d,p) chemrxiv.org |

| Vibrational Frequencies | Predicts IR and Raman spectra to help identify functional groups and confirm structure. dergipark.org.tr | B3LYP/6-311++G(d,p) researchgate.net |

| Reaction Energetics | Calculates activation energies and reaction enthalpies to predict reaction feasibility and kinetics. pku.edu.cn | Functionals with dispersion corrections (e.g., r²SCAN-D4) nih.gov |

A potential energy surface (PES) is a conceptual and mathematical model that represents the energy of a molecule as a function of its geometry. wayne.edu Exploring the PES is essential for understanding chemical reactivity, as minima on the surface correspond to stable molecules (reactants, products, intermediates) and saddle points correspond to transition states. wayne.edu For reactions involving this compound, computational methods can map out the PES to identify the most likely reaction pathways.

This exploration involves algorithms that search for stationary points, such as transition state searches to find the lowest energy barrier between reactants and products. wayne.edu Techniques like coordinate driving can be used, where a specific bond or angle is systematically changed to map the energy profile. Following the reaction path downhill from a transition state confirms its connection to the intended reactants and products. wayne.edu The insights gained are critical for understanding reaction kinetics and mechanisms. osti.gov

Modeling of Chirality Transfer and Stereoselective Reactions

While no specific studies on chirality transfer involving this compound were found, computational modeling is a key tool for understanding and predicting stereoselectivity in reactions. If this compound were to participate in a reaction that creates a chiral center, computational methods could predict which stereoisomer would be favored.

For example, in a cycloaddition reaction, DFT can be used to calculate the transition state energies for the formation of different diastereomers or enantiomers. researchgate.net The transition state leading to the major product will typically have a lower calculated energy. By analyzing the geometries of these transition states, researchers can identify the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that control the stereochemical outcome. This predictive power is invaluable in designing synthetic routes that yield a desired stereoisomer. researchgate.net

Computational Analysis of Reactivity Profiles and Selectivity

Computational analysis can provide deep insights into the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of this compound. Reactivity indices derived from DFT calculations, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), can help predict how the molecule will interact with other reagents. researchgate.net A low HOMO-LUMO energy gap often suggests high reactivity. chemrxiv.org

The molecular electrostatic potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP analysis would likely show negative potential around the oxygen and chlorine atoms and the alkyne's triple bond, indicating sites susceptible to electrophilic attack. Conversely, areas of positive potential would indicate sites for nucleophilic attack. This information is critical for predicting regioselectivity in reactions like cycloadditions or additions to the alkyne. mdpi.com

Table 2: Computationally Derived Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity. chemrxiv.org |

| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor sites, predicting regions for nucleophilic and electrophilic attack. researchgate.net |

Analytical and Spectroscopic Characterization Techniques in Research on 3 Chloromethoxy Prop 1 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-(Chloromethoxy)prop-1-yne. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound (C₄H₅ClO), three distinct signals are expected, corresponding to the three unique proton environments in the molecule: the acetylenic proton (-C≡CH), the propargylic methylene (B1212753) protons (-O-CH₂-C≡), and the chloromethoxy methylene protons (-O-CH₂-Cl).

The acetylenic proton is expected to appear as a triplet, due to coupling with the adjacent methylene protons. Its chemical shift is typically found in the range of 2.0-3.0 ppm.

The propargylic methylene protons (-O-CH₂-C≡) are adjacent to both the oxygen atom and the alkyne group. They would likely appear as a doublet due to coupling with the acetylenic proton. The electronegative oxygen atom shifts this signal downfield.

The chloromethoxy methylene protons (-O-CH₂-Cl) are deshielded by both the adjacent oxygen and chlorine atoms, causing their signal to appear furthest downfield, typically as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are anticipated:

The carbon of the chloromethyl group (-CH₂Cl) will be significantly deshielded by the electronegative chlorine and oxygen atoms.

The propargylic methylene carbon (-OCH₂) will also be deshielded by the adjacent oxygen.

The two alkynyl carbons (-C≡C-) will have characteristic chemical shifts. In related structures, signals for ≡С–CH₂O have been reported around 56.12 ppm, and for ≡СH around 68.32 ppm udhtu.edu.ua.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -C≡CH | ~2.5 | Triplet |

| -O-CH₂-C≡ | ~4.2 | Doublet | |

| -O-CH₂-Cl | ~5.5 | Singlet | |

| ¹³C NMR | -C≡CH | ~75 | - |

| -C≡CH | ~80 | - | |

| -O-CH₂-C≡ | ~58 | - | |

| -O-CH₂-Cl | ~70 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For this compound, the IR spectrum would exhibit characteristic absorption bands for the alkyne, ether, and chloromethyl functionalities.

The key diagnostic absorptions are:

Terminal Alkyne (C≡C-H) Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹. This is a highly characteristic peak for a terminal alkyne C-H bond udhtu.edu.ua.

Alkyne (C≡C) Stretch: A weaker absorption is anticipated in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch. The intensity of this peak can vary udhtu.edu.ua.

C-O-C (Ether) Stretch: A strong, prominent band corresponding to the C-O stretching vibration is expected in the region of 1150-1085 cm⁻¹.

C-Cl Stretch: The presence of the chloromethyl group would give rise to an absorption in the fingerprint region, typically between 800-600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium |

| Ether | C-O Stretch | 1150 - 1085 | Strong |

| Chloromethyl | C-Cl Stretch | 800 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₄H₅ClO), the molecular weight is approximately 104.54 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 104 and a smaller peak at m/z 106, with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecular ion is expected to proceed through several pathways, primarily involving the cleavage of bonds adjacent to the ether oxygen (alpha-cleavage) and the loss of the chlorine atom.

Common fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 69.

Loss of the chloromethyl radical (•CH₂Cl): This would lead to a fragment at m/z 55.

Alpha-cleavage with loss of the propargyl radical (•CH₂C≡CH): This would produce a chloromethoxonium ion at m/z 49/51.

| m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 104/106 | [C₄H₅ClO]⁺ (Molecular Ion) | - |

| 69 | [C₄H₅O]⁺ | •Cl |

| 55 | [C₃H₃O]⁺ | •CH₂Cl |

| 49/51 | [CH₂ClO]⁺ | •C₃H₃ |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and purity assessment of compounds like this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of a sample. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent or solvent mixture (the mobile phase).

For a moderately polar compound like this compound, a common stationary phase is silica gel 60. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents can be adjusted to achieve optimal separation. For instance, a mobile phase of hexane/ethyl acetate (9:1) is often used for the TLC analysis of propargyl derivatives rsc.org. The separated spots on the TLC plate can be visualized under UV light (if the compound is UV-active) or by staining with a chemical reagent, such as ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate (B83412) solution, followed by heating thegoodscentscompany.com.

Column chromatography is a preparative technique used to purify compounds from a mixture. It operates on the same principles as TLC but on a much larger scale. The mixture is loaded onto the top of a column packed with a stationary phase (e.g., silica gel), and a mobile phase is passed through the column to elute the components at different rates based on their polarity.

For the purification of this compound, flash column chromatography with silica gel is a suitable method. The choice of eluent is guided by prior TLC analysis. A solvent system that provides a good separation of the desired compound from impurities on the TLC plate is typically used for the column separation. Fractions are collected as the solvent flows through the column and are analyzed by TLC to identify those containing the pure product.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for 3-(Chloromethoxy)prop-1-yne Transformations

Future research will likely focus on the development of more efficient and selective catalytic systems for reactions involving this compound. While traditional methods for the transformation of propargyl halides exist, emerging research in transition-metal catalysis offers the potential for higher efficiency and greater control over reaction outcomes.

Key areas for investigation include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of this compound will be a significant area of focus. This could involve the use of chiral ligands with transition metals like nickel or copper to control the stereochemistry of products, which is crucial for applications in medicinal chemistry and materials science. researchgate.net For instance, novel chiral nickel complexes have been successfully employed in the stereoconvergent cross-coupling of propargylic chlorides with aryl iodides. researchgate.net

Dual Catalysis: The use of dual catalytic systems, for example combining a transition metal catalyst with a photoredox catalyst, could enable novel transformations of this compound that are not possible with single catalyst systems. researchgate.net This approach can lead to new cooperative reactivity and enable challenging bond formations under mild conditions.

Pincer Complexes: Pincer-metal complexes are known for their high stability and catalytic activity. ethernet.edu.et The design of novel pincer ligands could lead to the development of robust and highly active catalysts for the transformation of this compound, with potential applications in a wide range of organic reactions. ethernet.edu.et

The following table summarizes potential catalytic systems for future research on this compound transformations:

| Catalytic System | Potential Transformation | Desired Outcome |

| Chiral Nickel Complexes | Asymmetric Cross-Coupling | Enantioenriched benzylic alkynes |

| Dual Ni/Photoredox Catalysis | Cross-Electrophile Coupling | Regio- and enantioselective propargylation |

| Custom-Designed Pincer Catalysts | Diverse Functional Group Transformations | High efficiency and selectivity in C-C and C-heteroatom bond formation |

Exploration of Green Chemistry Methodologies in this compound Reactions

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally benign reaction methodologies.

Promising areas of research include:

Atom Economy: The design of reactions that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. The cycloaddition of propargyl alcohols with carbon dioxide is an example of an atom-economic reaction that could be adapted for derivatives of this compound. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. ivypub.org Exploring enzymatic reactions for the transformation of this compound could lead to more sustainable synthetic routes.

Hydride-Free Reduction: Recent developments in photocatalysis have enabled the hydride-free reduction of propargyl carbonates to allenes. rsc.org Applying similar methodologies to this compound could provide a greener alternative to traditional reduction methods that rely on metal hydrides. rsc.org

Computational Design of New Reactions Involving this compound

Computational chemistry is a powerful tool for understanding reaction mechanisms and for the rational design of new reactions. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the reactivity of molecules and the transition states of reactions. nih.gov

Future computational studies on this compound could focus on:

Mechanism Elucidation: DFT calculations can be used to elucidate the mechanisms of known and novel reactions involving this compound. This understanding can then be used to optimize reaction conditions and to design more efficient catalysts. nih.gov

Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity and selectivity of this compound in various reactions. peerj.comacs.org This can help to guide experimental work and to identify promising new synthetic targets. For instance, computational studies have been instrumental in predicting stereoselectivities in the synthesis of homopropargylic alcohols. nih.gov

Designing Novel Reactions: By simulating the interaction of this compound with different reagents and catalysts, it may be possible to design entirely new reactions with desired outcomes. This synergy between computational prediction and experimental verification is a rapidly growing area of chemical research. acs.org

Expanding the Scope of Synthetic Applications for Advanced Materials and Chemical Biology Tools

The unique combination of a reactive chloromethyl ether and a terminal alkyne group makes this compound an attractive building block for the synthesis of advanced materials and chemical biology tools.

Future applications in these areas may include:

"Clickable" Polymers: The propargyl group is widely used in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov this compound can be used to introduce a "clickable" handle into a variety of polymers, allowing for their facile functionalization. nih.govacs.org This could be used to create new materials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics.

Chemical Probes for Biology: The propargyl group can be incorporated into bioactive molecules to create chemical probes for studying biological processes. nih.govuni-due.deresearchgate.net These probes can be used to identify protein targets, to visualize biological processes, and to develop new diagnostic tools. The reactivity of the chloromethyl ether group in this compound provides an additional handle for conjugation to biomolecules.

Functionalized Nanomaterials: The surface of nanomaterials, such as cellulose (B213188) nanocrystals, can be functionalized with this compound to introduce propargyl groups. enpress-publisher.com These functionalized nanomaterials can then be further modified using click chemistry to create new hybrid materials with applications in catalysis, sensing, and nanomedicine. nih.govenpress-publisher.com

Q & A

Q. What are the key spectroscopic techniques for characterizing 3-(Chloromethoxy)prop-1-yne, and how do researchers address spectral ambiguities?

To confirm the structure of this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for identifying the propargyl proton (δ ~2.5 ppm) and chloromethoxy group (δ ~3.8–4.2 ppm). Infrared (IR) spectroscopy can validate the C≡C stretch (~2100–2260 cm⁻¹) and C-O-C ether linkage (~1100 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion peak at m/z 196.27 (consistent with its molecular weight). Ambiguities in overlapping signals (e.g., chloromethoxy vs. alkyl protons) are resolved using 2D NMR techniques like COSY or HSQC .

Q. How is this compound synthesized, and what purity considerations are critical for research applications?